![molecular formula C9H9BrClN3 B1502805 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 870706-48-2](/img/structure/B1502805.png)
5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound. It is mainly used as a chemical intermediate in pharmaceutical chemistry, and can be used in the synthesis of biomacromolecules and biohormones .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material. This compound is dissolved in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is C6H3BrClN3 . Pyrrolo[2,3-d]pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
As an important raw material and intermediate, 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its chemical reactions are mainly related to its use as an intermediate in the synthesis of other compounds.Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Applications
Organic Synthesis Intermediates: 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate in organic synthesis. Its halogenated structure allows for various substitutions, enabling the creation of a diverse array of compounds. This is particularly useful in the synthesis of complex molecules for pharmaceuticals and agrochemicals .
Pharmaceutical Research: In pharmaceutical research, this compound is utilized for the development of novel therapeutic agents. Its unique structure can be incorporated into drug molecules, potentially leading to treatments for diseases that require modulation of DNA or RNA processes, given its pyrimidine base analog .
Agrochemical Development: The compound’s potential in agrochemical development lies in its ability to be transformed into various derivatives that can act as herbicides or pesticides. Its structural adaptability makes it a candidate for creating compounds that target specific agricultural pests or weeds .
Material Science: In material science, the compound’s properties could be explored for the development of new materials with specific optical or electronic characteristics. Its molecular structure may contribute to advancements in organic semiconductors or photovoltaic materials .
Biochemical Reagent: As a biochemical reagent, 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine can be used in life science research. It may be involved in studies of nucleic acid behavior, protein interactions, or cellular processes due to its pyrimidine core .
Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry. Its distinct chemical signature allows for precise calibration and measurement in complex chemical analyses .
Nanotechnology: The compound’s potential applications in nanotechnology include the creation of nano-sized structures that could be used in drug delivery systems or as components of nanoelectronic devices. Its ability to form stable, defined structures at the molecular level is advantageous for nanoscale engineering .
Environmental Science: In environmental science, the compound could be studied for its degradation products and their impact on ecosystems. Understanding its breakdown pathways can inform the development of environmentally friendly chemicals and their safe disposal .
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-5(2)14-3-6(10)7-8(11)12-4-13-9(7)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZZBPXLBCJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671867 | |
| Record name | 5-Bromo-4-chloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
870706-48-2 | |
| Record name | 5-Bromo-4-chloro-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870706-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Ethoxyphenyl)methyl]thiourea](/img/structure/B1502726.png)
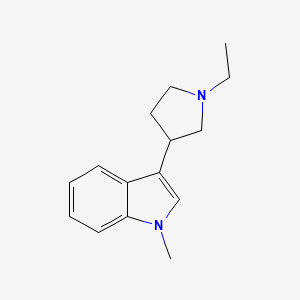
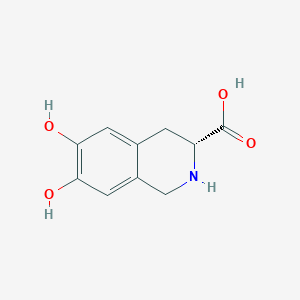


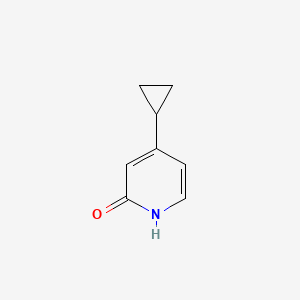
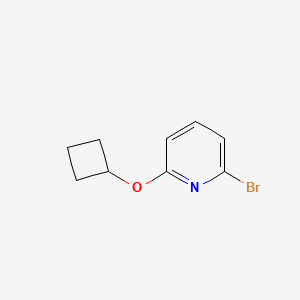
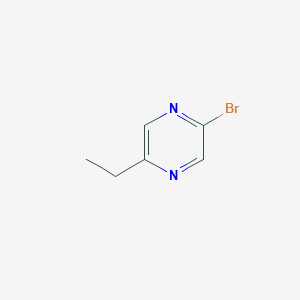
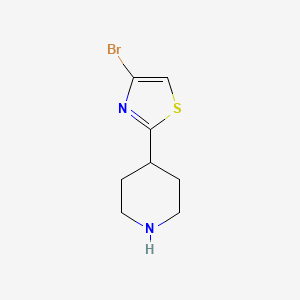
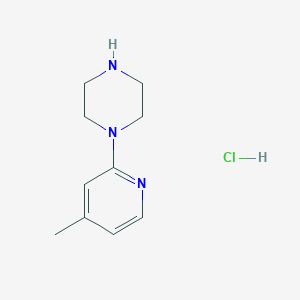


![1H-Pyrrolo[2,3-B]pyridine-5-carbonitrile, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1502753.png)